

Application Notes and Protocols for the Separation of Chlorophyll c

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll c is a key accessory pigment found in various marine algae, including photosynthetic Chromista (e.g., diatoms and brown algae) and dinoflagellates.^[1] Unlike the more common chlorophylls a and b, **chlorophyll c** has a porphyrin ring structure without an isoprenoid tail.^[1] It plays a crucial role in photosynthesis by absorbing light in the 447–520 nm wavelength region and transferring the excitation energy to the reaction center.^[1] **Chlorophyll c** exists in several forms, most commonly c1 and c2.^{[1][2]} The effective separation and purification of **chlorophyll c** from other co-extracted pigments such as chlorophyll a, carotenoids, and xanthophylls are essential for a wide range of research applications, including structural elucidation, functional studies, and the development of novel therapeutic agents. These application notes provide an overview of common techniques and detailed protocols for the isolation of **chlorophyll c**.

Overview of Separation Techniques

The separation of **chlorophyll c** from a complex mixture of plant pigments relies on the differential physicochemical properties of the molecules, such as polarity, size, and adsorption characteristics. The primary methods employed include solvent extraction, thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC).

Solvent Extraction and Partitioning: This is typically the initial step to extract total pigments from the algal biomass.^{[3][4]} Polar solvents like acetone, methanol, or ethanol are used to extract pigments from the water-containing plant material.^{[4][5]} Subsequent liquid-liquid partitioning, for example, between a polar and a non-polar solvent, can achieve a preliminary separation of chlorophylls from less polar compounds.^[6]

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique for separating different pigments.^[7] It is often used to monitor the separation process and to identify the fractions containing the target **chlorophyll c**.^[6] The separation is based on the differential affinities of the pigments for the stationary phase (e.g., silica gel) and the mobile phase.^[8]

Column Chromatography: This is a classical and effective method for the preparative scale separation and purification of chlorophylls.^[9] The pigment extract is loaded onto a column packed with a stationary phase (e.g., silica gel, polyethylene powder), and pigments are separated by eluting with a solvent or a solvent gradient of increasing polarity.^{[6][9][10]}

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for the analytical and semi-preparative separation of chlorophylls due to its high resolution, sensitivity, and versatility.^{[3][9]} Reversed-phase HPLC with a C18 column is commonly used for separating chlorophylls and their derivatives.^{[9][11]}

Quantitative Data Summary

The efficiency of different separation techniques can be compared based on parameters such as purity, recovery, and separation time. The following table summarizes representative quantitative data for **chlorophyll c** separation.

Technique	Stationary Phase	Mobile Phase/System	Purity	Recovery	Separation Time	Reference
HPLC	Reversed-phase C18	Gradient of methanol-acetonitrile-water	High (Analytical Purity)	>95%	~25 minutes	[2][12]
Column Chromatography	Polyethylene powder	Aqueous acetone followed by isooctane	Crystalline product	High Yield	N/A	[10]
Column Chromatography	Silica gel (60-120 mesh)	Chloroform with increasing methanol gradient	Partially Purified	N/A	N/A	[6]
TLC	Silica gel	Petroleum ether : acetone (e.g., 9:1 v/v)	Qualitative Separation	N/A	< 1 hour	[7][13]

Note: Quantitative data for purity and recovery can vary significantly depending on the starting material, extraction efficiency, and specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Total Pigments from Marine Algae

This protocol describes a general method for the initial extraction of chlorophylls and carotenoids from algal biomass.

Materials:

- Fresh or freeze-dried marine algae (e.g., diatoms, brown algae)
- Acetone (100%) or a mixture of Dimethyl sulfoxide (DMSO) and methanol[14]
- Mortar and pestle
- Centrifuge and centrifuge tubes
- Filtration apparatus with 0.22 μm PTFE filter[12]
- Rotary evaporator

Procedure:

- Weigh a known amount of algal material (e.g., 1-5 g).
- Homogenize the sample in a mortar and pestle with a small amount of liquid nitrogen to facilitate cell disruption.[12]
- Add 10-20 mL of cold 100% acetone and continue to grind until a homogenous slurry is formed.[12]
- Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 5-10 minutes to pellet the cell debris.[12]
- Carefully decant the supernatant containing the pigments into a clean flask.
- Repeat the extraction of the pellet with another portion of acetone to ensure complete recovery of pigments.[12]
- Pool the supernatants and filter through a 0.22 μm PTFE filter to remove any remaining fine particles.[12]
- The resulting pigment extract can be concentrated using a rotary evaporator if necessary and is now ready for chromatographic separation.

Protocol 2: Separation of Chlorophyll c using Column Chromatography

This protocol provides a method for the preparative separation of chlorophylls using a polyethylene powder column.[10]

Materials:

- Total pigment extract (from Protocol 1)
- Polyethylene powder
- Chromatography column
- Aqueous acetone (70%)
- Isooctane

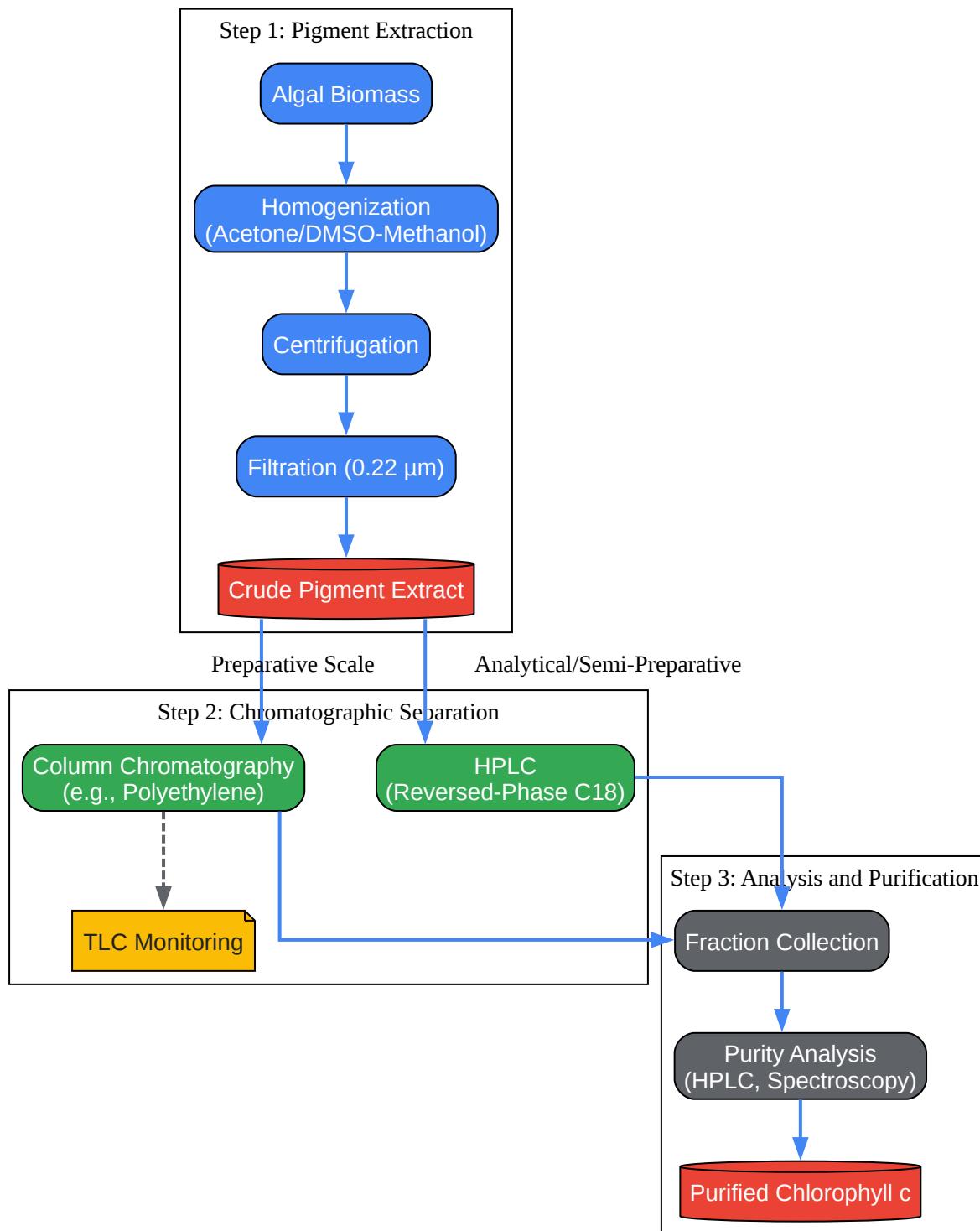
Procedure:

- Prepare a slurry of polyethylene powder in 70% aqueous acetone and pack it into a chromatography column.
- Concentrate the total pigment extract and redissolve it in a minimal amount of the mobile phase (70% aqueous acetone).
- Carefully load the sample onto the top of the column.
- Begin elution with 70% aqueous acetone. Xanthophylls will elute first.[10]
- Continue eluting with aqueous acetone to collect the chlorophyll fraction, which will separate into chlorophyll b and chlorophyll a bands. **Chlorophyll c**, being more polar, will have a distinct retention behavior.
- The chlorophyll-containing fraction is collected and can be further purified. For instance, by transferring to isooctane and washing with water to remove the acetone.[10]

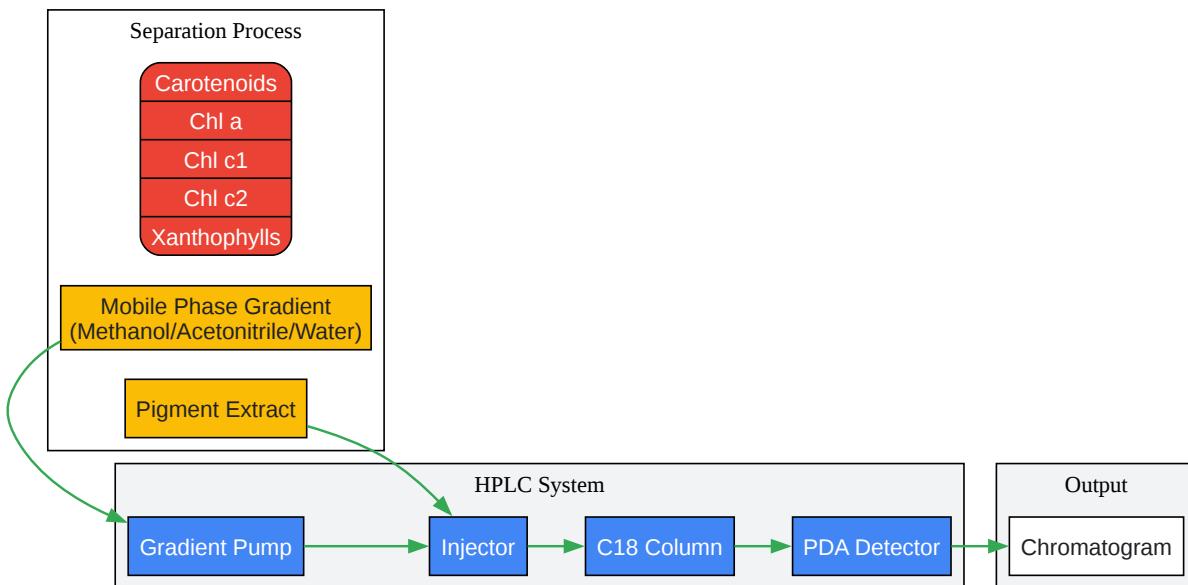
Protocol 3: Analytical Separation of Chlorophyll c1 and c2 by HPLC

This protocol is adapted from methods for the high-resolution separation of chlorophylls using reversed-phase HPLC.[2][15]

Materials:


- Filtered pigment extract (from Protocol 1)
- HPLC system with a photodiode array (PDA) detector
- Reversed-phase C18 column (e.g., 5 μ m, 25 cm x 4.6 mm)[2]
- Solvent A: 0.5 M ammonium acetate in 80:20 methanol:water (v/v)[15]
- Solvent B: 80:20 acetonitrile:water (v/v)[15]
- Solvent C: Ethyl acetate[15]

Procedure:


- Equilibrate the C18 column with the initial mobile phase conditions.
- Prepare the sample by diluting the pigment extract in the initial mobile phase and filtering it through a 0.22 μ m syringe filter.
- Inject 20-100 μ L of the sample onto the column.[15]
- Elute the pigments using a linear gradient. A typical gradient might be:
 - 0-12 min: 100% Solvent A to 100% Solvent B[12]
 - 12-18 min: Isocratic with 100% Solvent B[12]
 - A more complex gradient for resolving a wider range of pigments could involve a gradient from solvent A to B, followed by a gradient to solvent C.[15]

- Monitor the elution of pigments using the PDA detector at wavelengths specific for **chlorophyll c** (e.g., 447 nm).[1]
- Identify **chlorophyll c1** and c2 based on their retention times and characteristic absorption spectra compared to standards.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Chlorophyll c** Separation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorophyll c - Wikipedia [en.wikipedia.org]
- 2. Separation of Chlorophylls c1 and c2 from Pigment Extracts of *Pavlova gyrans* by Reversed-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for Separation and Detection of Chlorophyll - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. jkip.kit.edu [jkip.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PP056 - Thin layer chromatography of plant pigments [science.cleapss.org.uk]
- 8. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 9. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. US3258467A - Extraction and purification of chlorophyll - Google Patents [patents.google.com]
- 11. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. more.juniata.edu [more.juniata.edu]
- 14. researchgate.net [researchgate.net]
- 15. Field & Laboratory Protocols: Chapter 13 [hahaha.soest.hawaii.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for the Separation of Chlorophyll c]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171883#techniques-for-separating-chlorophyll-c-from-other-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com